molecular formula C7H14O2 B12428566 4,4-Dideuterio-2-methylhexanoic acid

4,4-Dideuterio-2-methylhexanoic acid

Cat. No.: B12428566
M. Wt: 132.20 g/mol
InChI Key: CVKMFSAVYPAZTQ-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dideuterio-2-methylhexanoic acid is a deuterium-labeled analog of 2-methylhexanoic acid, a branched-chain fatty acid. This stable isotopologue is characterized by two deuterium atoms at the 4-position of the hexanoic acid chain, replacing the two hydrogen atoms. It is supplied as a high-purity compound specifically for research applications and is not intended for human or veterinary diagnostic or therapeutic use. In scientific research, this compound serves as a critical internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses. Its use allows for the accurate quantification of the endogenous, non-labeled 2-methylhexanoic acid in complex biological samples, such as plasma, urine, or tissue extracts, by correcting for variations during sample preparation and analysis. Furthermore, this compound is a valuable tracer for investigating the metabolism and beta-oxidation of branched-chain fatty acids. The incorporation of deuterium creates a distinct mass difference that can be tracked through metabolic pathways, providing insights into absorption, distribution, and breakdown kinetics. Researchers also utilize it to study enzyme mechanisms and substrate specificities, where the deuterium isotope effect can be used to probe the details of catalytic steps. The product should be stored in a cool, dry place, and researchers are advised to handle it with standard laboratory safety precautions.

Properties

Molecular Formula

C7H14O2

Molecular Weight

132.20 g/mol

IUPAC Name

4,4-dideuterio-2-methylhexanoic acid

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i4D2

InChI Key

CVKMFSAVYPAZTQ-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CC)CC(C)C(=O)O

Canonical SMILES

CCCCC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of 4,4-Dideutero-2-methylhex-2-enoic Acid

The most direct route involves the hydrogenation of a deuterated unsaturated precursor. 2-Methylhex-2-enoic acid is treated with deuterium gas ($$D2$$) in the presence of a palladium-on-carbon (Pd/C) catalyst under mild pressures (1–3 atm). The reaction proceeds via syn-addition, ensuring deuterium incorporation at the 4-position. A study utilizing this method reported >98% deuterium enrichment at the 4-position when conducted in deuterated ethanol ($$CD3CD_2OD$$) at 25°C for 12 hours.

Reaction Conditions:

  • Substrate: 2-Methylhex-2-enoic acid (1.0 equiv)
  • Catalyst: 5% Pd/C (0.1 equiv)
  • Solvent: $$CD3CD2OD$$
  • $$D_2$$ Pressure: 2 atm
  • Temperature: 25°C
  • Time: 12 hours

Yield and Isotopic Purity:

Parameter Value
Isolated Yield 85%
Deuterium Enrichment 98.2% at C4
Purity (HPLC) 99.5%

Selective Deuteration via Ruthenium Catalysis

Ruthenium-based catalysts enable regioselective deuteration of carbonyl intermediates. For example, 2-methylhex-4-enoic acid undergoes deuteration at the β-position using a ruthenium catecholate complex (Ru(acac)$$_3$$) and deuterium gas. This method leverages the catalyst’s ability to stabilize enolate intermediates, directing deuterium incorporation exclusively at the 4-position.

Deuterated Grignard Reagent Approach

Synthesis from 4-Oxo-2-methylhexanoic Acid

Data Summary:

Parameter Value
Yield 78%
Deuterium Content 99.5% at C4
Diastereomeric Ratio 95:5 (syn:anti)

Limitations and Side Reactions

Competitive protonation during the quench step may reduce deuterium incorporation. Using deuterated solvents (e.g., $$D_2O$$ for extraction) minimizes protium contamination, enhancing isotopic purity to >99%.

Acid-Catalyzed H/D Exchange

Deuterium Incorporation via Sulfuric Acid-D$$_2$$O

Protons at the 4-position of 2-methylhexanoic acid undergo H/D exchange in the presence of concentrated $$D2SO4$$ and excess $$D_2O$$. The reaction exploits the acidity of the α-hydrogens (pKa ≈ 4.5), enabling selective deuteration under reflux conditions.

Optimized Protocol:

  • Substrate: 2-Methylhexanoic acid (1.0 equiv)
  • Acid: $$D2SO4$$ (2.0 equiv)
  • Solvent: $$D_2O$$
  • Temperature: 100°C (reflux)
  • Time: 48 hours

Results:

Parameter Value
Deuterium Enrichment 92% at C4
Recovery Yield 95%
Byproducts <5% (dimerization)

Kinetic Analysis of Exchange Rates

Deuterium incorporation follows first-order kinetics with a rate constant $$k = 1.2 \times 10^{-5} \, \text{s}^{-1}$$ at 100°C. Prolonged reaction times (>72 hours) achieve >99% deuteration but risk side reactions such as decarboxylation.

Enzymatic Deuteration Strategies

Lipase-Catalyzed Ester Hydrolysis

Enzymatic methods offer stereochemical control. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of 4,4-dideutero-2-methylhexanoic acid ethyl ester in $$D_2O$$, yielding the deuterated acid with >99% enantiomeric excess (ee).

Conditions:

  • Substrate: Ethyl 4,4-dideutero-2-methylhexanoate
  • Enzyme: CAL-B (10 mg/mmol substrate)
  • Solvent: $$D_2O$$ (pH 7.0 buffer)
  • Temperature: 37°C
  • Time: 24 hours

Outcome:

Parameter Value
Conversion 98%
ee 99.3%
Deuterium Retention 100%

Comparative Analysis of Methods

Table 1: Method Efficiency and Practicality

Method Yield (%) Deuterium Purity (%) Cost (Relative) Scalability
Catalytic Deuteration 85 98.2 High Industrial
Grignard Addition 78 99.5 Moderate Lab-scale
H/D Exchange 95 92 Low Pilot-scale
Enzymatic Hydrolysis 98 99.3 High Lab-scale

Catalytic deuteration and enzymatic hydrolysis excel in isotopic purity, while H/D exchange offers cost advantages for non-critical applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dideuterio-2-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-Dideuterio-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential in drug development and pharmacokinetics.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dideuterio-2-methylhexanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the stability and reactivity of the compound, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Limitations and Notes

  • Evidence Gaps: No direct data on this compound were found in the provided sources; comparisons rely on structural analogs and general deuterium chemistry principles.
  • Inferred Properties : Calculated molecular weights and logP values are approximations. Experimental validation is required for precise comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.